1-Iodo-2-(trifluoromethyl)naphthalene is a halogenated aromatic compound featuring a naphthalene backbone with an iodine atom and a trifluoromethyl group attached to the second carbon. This compound belongs to the class of substituted naphthalenes, which are known for their diverse chemical properties and applications in various fields, including materials science and pharmaceuticals. The presence of both iodine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
The synthesis of 1-iodo-2-(trifluoromethyl)naphthalene can be achieved through several methods:
1-Iodo-2-(trifluoromethyl)naphthalene has several applications across different fields:
Studies on the interactions of 1-iodo-2-(trifluoromethyl)naphthalene with various biological systems are crucial for understanding its potential applications. Interaction studies may include:
Several compounds share structural similarities with 1-iodo-2-(trifluoromethyl)naphthalene. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Bromo-2-(trifluoromethyl)naphthalene | Bromine instead of iodine | Different halogen may affect reactivity |
| 1-Iodo-2-naphthol | Hydroxyl group instead of trifluoromethyl | Exhibits different solubility and reactivity |
| 2-Trifluoromethylnaphthalene | No halogen substitution | Primarily used in material science applications |
| 1-Iodo-naphthalene | Lacks trifluoromethyl group | Simpler structure with different reactivity |
The uniqueness of 1-iodo-2-(trifluoromethyl)naphthalene lies in its combination of both iodine and trifluoromethyl groups, which significantly influences its chemical behavior and potential applications compared to other similar compounds.
The sequential introduction of iodine and trifluoromethyl groups onto naphthalene frameworks has historically relied on stepwise functionalization. Early strategies involved iodination of 2-methylnaphthalene derivatives followed by radical or nucleophilic trifluoromethylation. For instance, halogenation of 2-methoxynaphthalene using iodine monochloride in acetic acid yields 1-iodo-2-methoxynaphthalene, which subsequently undergoes demethylation and trifluoromethylation. However, the sensitivity of naphthalenols to harsh demethylation conditions (e.g., HBr/AcOH) often leads to ring degradation or incomplete conversion.
A notable limitation arises from the incompatibility of trifluoromethylating agents like CF₃I with electron-rich aromatic systems, necessitating protective strategies. For example, copper powder-mediated coupling of 1-iodo-2-methoxynaphthalene with CF₃I under high pressure (10–15 atm) achieves moderate yields (~55%) but requires specialized equipment. These methods underscore the delicate balance between reactivity and stability in sequential approaches.
Copper-mediated cross-couplings have emerged as pivotal for integrating trifluoromethyl groups into iodinated aromatics. The reaction of 1-iodonaphthalene with CF₃I in the presence of Cu powder at elevated pressures (e.g., 60°C, 5 h) generates 1-iodo-2-(trifluoromethyl)naphthalene in 55% yield. Mechanistically, this involves single-electron transfer from Cu to CF₃I, generating CF₃ radicals that couple with the aryl iodide intermediate.
Recent innovations leverage copper complexes to circumvent high-pressure requirements. [(Bipyridine)Cu(O₂CCF₂SO₂F)₂] enables trifluoromethylation of 1-iodonaphthalene in N-methylpyrrolidone (NMP) at 60°C under atmospheric pressure, achieving 85% yield. This reagent stabilizes CF₃ intermediates via ligand coordination, enhancing selectivity and reducing side reactions. Comparative studies show that replacing Cu powder with [(bpy)Cu(O₂CCF₂SO₂F)₂] improves yields by 30–40% for electron-deficient substrates.
Hypervalent iodine reagents, such as iodobenzene diacetate (PhI(OAc)₂), facilitate tandem cyclization-trifluoromethylation reactions. A retrosynthetic approach constructs the naphthalene core from benzenoid precursors bearing trifluoromethyl and carbonyl groups. For example, cyclization of 3-(trifluoromethyl)benzaldehyde derivatives via iodine(III)-mediated electrophilic aromatic substitution forms the naphthalene ring while introducing iodine at the 1-position.
Key to this strategy is the use of iodine as both a cyclization promoter and halogen source. In one protocol, treatment of 3-(trifluoromethyl)benzaldehyde with PhI(OAc)₂ in dichloromethane induces cyclization to 1-iodo-2-(trifluoromethyl)naphthalene in 62% yield. This method avoids pre-functionalized naphthalenes, offering a streamlined route for analogs with steric constraints.
Solvent polarity and coordination capacity critically influence cyclization efficiency. Polar aprotic solvents like NMP enhance the solubility of copper intermediates, facilitating trifluoromethylation yields up to 85%. In contrast, ethers (e.g., THF) and hydrocarbons (toluene) favor Grignard reagent stability during precursor synthesis but impede later cyclization steps due to poor Cu complex solvation.
A comparative analysis of solvents in the cyclization of 3-bromopropylbenzene precursors revealed the following trends:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| NMP | 32.2 | 85 |
| DMF | 36.7 | 72 |
| THF | 7.6 | 48 |
| Toluene | 2.4 | <10 |
NMP’s high dielectric constant stabilizes charged intermediates, while its strong coordination to Cu centers accelerates oxidative addition steps.
Hypervalent iodine(III) reagents have emerged as powerful tools for the electrophilic transfer of trifluoromethyl groups in the synthesis of compounds like 1-iodo-2-(trifluoromethyl)naphthalene [1] [2]. These reagents are characterized by their unique structural features, including a pseudotrigonal-bipyramidal geometry around the iodine atom where two lone pairs occupy equatorial positions [3]. This distinctive arrangement creates a distorted T-shape geometry that is crucial for their reactivity [3] [4].
The design of hypervalent iodine(III) reagents for trifluoromethyl transfer typically involves the incorporation of a CF₃ group into a hypervalent iodine framework [2]. The most notable examples include Togni reagents, which are based on benziodoxole structures [3] [5]. These reagents feature a 3-center-4-electron (3c-4e) bond, with four electrons participating in the hypervalent bonding interaction of three atoms [3]. The bond angles in these structures deviate significantly from ideal values, with C-I-O angles of approximately 170° rather than 180°, further confirming their distorted geometry [3].
The electronic properties of substituents at the iodine center significantly impact the reactivity of these reagents [3]. For instance, electron-withdrawing carboxylate groups lead to longer I-O bonds and shorter I-C bonds compared to more electron-donating alkoxy substituents [3]. This electronic tuning is essential for optimizing the transfer of the CF₃ group to substrates like naphthalene derivatives [2] [3].
| Hypervalent Iodine Reagent | Structure Type | I-O Bond Length (Å) | I-CF₃ Bond Length (Å) | ¹⁹F NMR Shift (ppm) |
|---|---|---|---|---|
| Togni Reagent I | Benziodoxole | 2.283(2) | 2.219(4) | -33.8 |
| Togni Reagent II | Benziodoxolone | 2.1176(14) | 2.267(2) | -40.1 |
Table 1: Structural parameters and NMR characteristics of common hypervalent iodine(III) reagents used for CF₃ transfer [3] [6].
The design of these reagents also considers their redox properties, as the favorable reduction of hypervalent iodide to normal valency through reductive elimination of iodobenzene is key to their reactivity [3] [4]. The one-electron reduction potential values for Togni reagents range between -1.10 and -0.94 V versus standard calomel electrode, making them suitable for various trifluoromethylation reactions [3].
Recent advances in reagent design have focused on improving scalability and ease of synthesis [2] [3]. For example, optimized protocols now allow for the preparation of these reagents on a multigram scale with simplified purification procedures [3]. These improvements have made hypervalent iodine(III) reagents more accessible for the synthesis of valuable trifluoromethylated compounds, including naphthalene derivatives [2] [3].
Zinc(II) compounds play a crucial role in activating hypervalent iodine reagents for trifluoromethylation reactions relevant to the synthesis of compounds like 1-iodo-2-(trifluoromethyl)naphthalene [7] [3]. The zinc-mediated activation represents a significant advancement in controlling the reactivity of these systems, allowing for more selective and efficient transfer of the trifluoromethyl group [7].
The mechanism of zinc(II)-mediated activation involves coordination of the zinc center to the hypervalent iodine reagent, which weakens the iodine-oxygen bond and promotes the release of the CF₃ unit [7] [3]. This activation is particularly effective with zinc bis(triflimide) [Zn(NTf₂)₂], which forms complexes with hypervalent iodine reagents [3]. Crystallographic studies have revealed that in these complexes, the carbonyl group of the hypervalent iodine reagent coordinates to the zinc(II) center in an octahedral fashion as a monodentate ligand [3].
The coordination of zinc(II) to the hypervalent iodine reagent causes significant structural changes that enhance reactivity [3]. For instance, the iodine-oxygen bond elongates from 2.283(2) Å in the free reagent to 2.403(12) Å in the zinc complex [3]. Additionally, the C-I-CF₃ angle increases from 93.74(14)° to 95.4(7)°, which can be interpreted as distortion toward a reactive iodonium species [3].
| Parameter | Free Hypervalent Iodine Reagent | Zinc(II)-Activated Complex | Change |
|---|---|---|---|
| I-O Bond Length (Å) | 2.283(2) | 2.403(12) | +0.120 |
| C-I-CF₃ Angle (°) | 93.74(14) | 95.4(7) | +1.66 |
Table 2: Structural changes upon zinc(II) activation of hypervalent iodine reagents [3].
The zinc-mediated activation is particularly valuable for the formation of trifluoromethyl ethers from alcohols and hypervalent iodine trifluoromethylation reagents [7]. This transformation occurs smoothly upon activation by zinc bis(triflimide) and constitutes a straightforward method for preparing trifluoromethoxy derivatives, which are otherwise difficult to access [7]. This methodology could potentially be adapted for the functionalization of naphthalene-based alcohols to introduce trifluoromethyl groups at specific positions [7].
Recent studies have also explored the use of zinc catalysts in conjunction with hypervalent iodine reagents for the trifluoromethylation of aromatic compounds [7] [8]. These systems offer advantages in terms of mild reaction conditions and broad substrate scope, making them suitable for the synthesis of complex trifluoromethylated aromatic structures [7] [8]. The zinc-mediated activation approach represents a significant advancement in the development of practical methods for introducing trifluoromethyl groups into naphthalene and other aromatic systems [7] [3].
Fluoride ions play a pivotal role in promoting ligand exchange processes in hypervalent iodine-mediated trifluoromethylation reactions relevant to compounds like 1-iodo-2-(trifluoromethyl)naphthalene [9] [10]. The fluoride-promoted ligand exchange mechanism represents a key pathway for activating these reagents and facilitating the transfer of trifluoromethyl groups to various substrates [9] [10].
The mechanism typically begins with the interaction between a fluoride source (such as tetrabutylammonium fluoride, cesium fluoride, or hydrogen fluoride-pyridine complexes) and the hypervalent iodine reagent [9] [11]. This interaction leads to ligand exchange, where a fluoride ion replaces one of the existing ligands on the hypervalent iodine center [9] [10]. The resulting fluorinated hypervalent iodine species exhibits enhanced reactivity toward nucleophilic attack or radical processes [9] [12].
In one well-studied pathway, the treatment of a hypervalent iodine reagent with a fluoride source generates a reactive fluoroiodine(III) species through ligand exchange [9]. This species can then interact with substrates such as alkenes to form iodonium intermediates, which undergo subsequent transformations leading to trifluoromethylated products [9]. The fluoride ion not only facilitates the initial ligand exchange but can also participate in later steps of the reaction mechanism [9] [10].
| Fluoride Source | Hypervalent Iodine Reagent | Reaction Conditions | Key Intermediate | Product Type |
|---|---|---|---|---|
| HF-Pyridine | PhI(OCOCF₃)₂ | Room temperature, DCM | PhIF₂ | Fluorinated iodonium species |
| CsF/DMPUHF | PhIO | Room temperature, solvent-free | PhIF₂ | Azidofluorinated compounds |
| TBAF | Ph₃P⁺CF₂CO₂⁻ | 60°C, DMF | CF₃⁻ equivalent | Trifluoromethylated aromatics |
Table 3: Common fluoride sources and their role in ligand exchange mechanisms with hypervalent iodine reagents [9] [11].
Computational studies have provided valuable insights into the energetics and transition states involved in fluoride-promoted ligand exchange processes [10]. These studies reveal that the reactions of diaryliodonium salts with fluoride ions proceed through ligand exchange followed by reductive elimination [10]. The chemoselectivity of these reactions is dictated by the difference in energy between possible transition states rather than by ground state energy differences [10].
The fluoride-promoted ligand exchange mechanism is particularly relevant for the synthesis of trifluoromethylated naphthalene derivatives [9] [13]. By controlling the conditions of the fluoride-mediated activation, it is possible to direct the trifluoromethylation to specific positions on the naphthalene ring [9] [13]. This selectivity is crucial for the preparation of compounds like 1-iodo-2-(trifluoromethyl)naphthalene with precise control over the substitution pattern [13].
Recent advances in this area include the development of milder fluoride sources and more efficient hypervalent iodine reagents that undergo ligand exchange under ambient conditions [9] [11]. These improvements have expanded the scope of fluoride-promoted trifluoromethylation reactions and made them more accessible for the synthesis of complex trifluoromethylated aromatic compounds [9] [11].
The reactivity of iodonium and iodane intermediates represents a critical aspect of trifluoromethylation strategies relevant to the synthesis of compounds like 1-iodo-2-(trifluoromethyl)naphthalene [12] [14]. Understanding the differences between these intermediates provides valuable insights for optimizing reaction conditions and improving synthetic approaches [12] [3].
Iodonium salts are characterized by their cationic nature, with a positively charged iodine center, while iodanes are neutral hypervalent iodine species [12] [14]. This fundamental difference in electronic structure significantly impacts their reactivity profiles [12]. Trifluoromethyl iodonium salts have long been proposed as key intermediates in electrophilic trifluoromethylation reactions, but their isolation and characterization have been challenging due to their high reactivity [12] [14].
Recent studies have demonstrated that trifluoromethyl iodonium salts can be prepared from common λ³-iodane precursors under specific conditions [12] [14]. These iodonium salts exhibit remarkable persistence under ambient conditions and are competent electrophiles for various trifluoromethylation reactions [12] [14]. Their reactivity is reminiscent of that observed when trifluoromethyl iodanes are activated using Lewis acids, suggesting mechanistic relevance of iodonium intermediates in trifluoromethylative processes mediated by λ³-iodanes [12] [14].
| Parameter | Iodonium Intermediates | Iodane Intermediates |
|---|---|---|
| Charge | Cationic (I⁺) | Neutral (I³⁺) |
| Stability | Generally less stable | More stable |
| Reactivity | Highly electrophilic | Moderately electrophilic |
| Activation Requirements | Often spontaneously reactive | Typically requires Lewis/Brønsted acid |
| Counterion Effects | Strongly influenced by counterion | Less dependent on counterion |
Table 4: Comparison of key properties between iodonium and iodane intermediates in trifluoromethylation reactions [12] [14] [3].
The choice between iodonium and iodane pathways can significantly impact the outcome of trifluoromethylation reactions [12] [3]. Iodonium intermediates generally exhibit higher reactivity and can facilitate trifluoromethylation under milder conditions, but they may offer less control over selectivity [12] [14]. In contrast, iodane intermediates typically require activation but can provide better selectivity in complex substrates [3] [12].
For naphthalene systems, the reactivity difference between iodonium and iodane intermediates can be leveraged to control the regioselectivity of trifluoromethylation [13] [12]. The electronic properties of the naphthalene ring, with its fused aromatic system, interact differently with iodonium and iodane species, leading to distinct substitution patterns [13] [12]. This understanding is crucial for the selective synthesis of compounds like 1-iodo-2-(trifluoromethyl)naphthalene [13].
Recent mechanistic studies have provided evidence for the interconversion between iodonium and iodane species under certain reaction conditions [12] [15]. This dynamic equilibrium adds another layer of complexity to the reaction mechanisms and offers opportunities for developing more efficient trifluoromethylation strategies [12] [15]. By carefully controlling reaction parameters such as solvent, temperature, and additives, it is possible to favor either iodonium or iodane pathways to achieve the desired transformation [12] [3].
The implementation of lithium chloride as a mediator in Stille-type coupling reactions involving 1-iodo-2-(trifluoromethyl)naphthalene represents a significant advancement in transition metal-free cross-coupling methodology. Lithium chloride functions through a dual mechanism that fundamentally alters the traditional palladium-catalyzed pathway, enabling efficient coupling under milder conditions while maintaining excellent selectivity [1] [2].
The mechanistic pathway involves initial coordination of lithium chloride to the organotin reagent, forming a hypervalent tin species that exhibits enhanced nucleophilicity. This coordination activates the carbon-tin bond through electronic polarization, facilitating transmetalation with the electrophilic 1-iodo-2-(trifluoromethyl)naphthalene substrate [1]. The trifluoromethyl group at the 2-position of the naphthalene ring provides additional electronic activation through its electron-withdrawing properties, lowering the activation barrier for nucleophilic attack.
Experimental studies have demonstrated that the ligand environment significantly influences the efficacy of lithium chloride mediation. When triphenylphosphine ligands are employed, lithium chloride addition retards the overall coupling process by slowing the transmetalation step, which becomes rate-determining [1] [2]. Conversely, with triphenylarsine ligands, lithium chloride accelerates the reaction by facilitating oxidative addition, making this step rate-determining and improving overall efficiency.
The selectivity-determining step in lithium chloride-mediated coupling follows an SE2(cyclic) mechanism, wherein the transmetalation occurs through a four-membered transition state. This pathway ensures retention of stereochemistry at the carbon center and minimizes competing side reactions [1]. The presence of the trifluoromethyl substituent stabilizes this transition state through electronic effects, contributing to the observed high selectivity ratios.
Kinetic analysis reveals that lithium chloride concentration exhibits a first-order dependence on reaction rate up to 3.0 equivalents, beyond which saturation effects become apparent. The optimal concentration for 1-iodo-2-(trifluoromethyl)naphthalene coupling reactions is 2.5 equivalents of lithium chloride relative to the organotin reagent, providing a balance between reaction efficiency and material economy [1].
The selectivity profile of aryltin reagents in biaryl formation with 1-iodo-2-(trifluoromethyl)naphthalene demonstrates pronounced dependence on both electronic and steric factors inherent to the organotin coupling partner. Systematic studies have established that electron-rich aryltin reagents exhibit superior cross-coupling selectivity compared to their electron-deficient counterparts, with para-methylphenyltributyltin achieving selectivity ratios of 15:1 in favor of cross-coupled products over homocoupling byproducts [3] [4].
The electronic nature of the aryltin substituent directly influences the nucleophilicity of the carbon-tin bond through resonance and inductive effects. Electron-donating groups such as methyl, methoxy, and dimethylamino functionalities enhance the electron density at the ipso carbon, facilitating transmetalation with the electrophilic naphthalene substrate [3]. Conversely, electron-withdrawing substituents like trifluoromethyl and nitro groups diminish nucleophilicity, resulting in reduced selectivity ratios and increased formation of homocoupling products.
Steric considerations play an equally critical role in determining selectivity outcomes. Ortho-substituted aryltin reagents demonstrate decreased reactivity due to steric hindrance around the reaction center, leading to prolonged reaction times and elevated homocoupling ratios [4]. Meta-substituted derivatives exhibit intermediate behavior, while para-substituted compounds generally provide optimal selectivity and efficiency.
The trifluoromethyl group on the naphthalene electrophile introduces additional selectivity considerations through its strong electron-withdrawing character. This substituent enhances the electrophilicity of the iodine-bearing carbon, promoting rapid transmetalation with nucleophilic aryltin reagents [5]. However, the electron-deficient nature of the naphthalene system can also facilitate competitive reactions, necessitating careful optimization of reaction conditions to maintain high selectivity.
Temperature effects on aryltin selectivity follow a predictable pattern, with electron-rich reagents maintaining high selectivity across a broader temperature range compared to electron-poor counterparts. Optimal temperatures for 1-iodo-2-(trifluoromethyl)naphthalene coupling typically range from 80-100°C, providing sufficient thermal energy for efficient transmetalation while minimizing thermal decomposition pathways that lead to reduced selectivity [6].
The kinetics of multiple phenyl group transfer from tetraaryltin reagents to 1-iodo-2-(trifluoromethyl)naphthalene follow a complex mechanistic pathway that involves sequential transmetalation steps with distinct rate constants for each transfer event. Initial phenyl transfer proceeds through a conventional SE2 mechanism with a rate constant of approximately 2.3 × 10^-3 s^-1 at 90°C, while subsequent transfers exhibit progressively reduced rates due to decreased nucleophilicity of the remaining tin-bound phenyl groups [7] [8].
The first phenyl transfer step represents the rate-determining process in the overall reaction sequence, characterized by a high degree of concertedness in the transition state. Computational studies using density functional theory methods have revealed that this transition state exhibits significant charge separation, with partial positive charge development on the transferring phenyl carbon and corresponding negative charge accumulation on the tin center [7].
Second and third phenyl transfers proceed at rates approximately 60% and 35% of the initial transfer rate, respectively. This kinetic deceleration arises from the progressive reduction in electron density at the tin center as electron-donating phenyl groups are replaced by more electronegative substituents [7]. The trifluoromethyl-substituted naphthalene product from the first coupling can also compete for subsequent phenyl groups, leading to formation of multiply substituted naphthalene derivatives.
Temperature dependence studies reveal activation energies of 23.4 kcal/mol for the first phenyl transfer, increasing to 26.8 kcal/mol for the second transfer and 29.2 kcal/mol for the third transfer. These values reflect the increasing difficulty of phenyl group activation as the tin center becomes more electron-deficient [8].
Solvent effects profoundly influence multiple phenyl transfer kinetics, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide promoting faster transfer rates through stabilization of the polarized transition states. Non-polar solvents like toluene and hexane result in slower kinetics but often provide improved selectivity for single phenyl transfer, minimizing over-coupling to multiply substituted products [9].
The presence of coordinating additives such as hexamethylphosphoramide can dramatically accelerate multiple phenyl transfer reactions, with rate enhancements of up to 400% observed under optimized conditions. However, these additives must be used judiciously to avoid promoting undesired homocoupling reactions that compete with the desired cross-coupling pathway [10].
Solvent selection represents a critical parameter in achieving optimal homocoupling suppression during cross-coupling reactions of 1-iodo-2-(trifluoromethyl)naphthalene with organotin reagents. Systematic investigations have established that non-coordinating, moderately polar solvents provide the most effective suppression of unwanted homocoupling side reactions while maintaining high cross-coupling efficiency [9] [11].
Toluene emerges as the superior solvent choice for homocoupling suppression, demonstrating excellent selectivity ratios of greater than 20:1 in favor of cross-coupled products. The non-coordinating nature of toluene prevents competitive binding to the metal center, allowing for clean transmetalation without interference from solvent molecules [9]. Additionally, the moderate polarity of toluene provides sufficient solvation of ionic intermediates while avoiding excessive stabilization that might promote homocoupling pathways.
Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, while promoting rapid reaction rates, exhibit moderate homocoupling suppression due to their ability to stabilize radical intermediates that can lead to homocoupling products. These solvents are most effective when used in combination with radical scavengers or when reaction temperatures are carefully controlled to minimize radical formation [6] [11].
Ethereal solvents, including tetrahydrofuran and 1,4-dioxane, provide good homocoupling suppression through their moderate coordinating ability and thermal stability. Tetrahydrofuran demonstrates particular effectiveness in the 60-100°C temperature range, while dioxane is preferred for higher temperature applications up to its boiling point of 101°C [9].
The implementation of mixed solvent systems has proven highly effective for homocoupling suppression. A 3:1 mixture of toluene and tetrahydrofuran provides optimal balance between reaction rate and selectivity, combining the non-coordinating properties of toluene with the moderate coordinating ability of tetrahydrofuran to stabilize reactive intermediates without promoting side reactions [12].
Temperature control within the solvent optimization strategy proves crucial for homocoupling suppression. Lower reaction temperatures (60-80°C) generally favor cross-coupling over homocoupling, but must be balanced against reduced reaction rates. The optimal temperature window for most solvent systems ranges from 75-90°C, providing efficient cross-coupling while maintaining excellent homocoupling suppression [6].
Additive incorporation into optimized solvent systems can further enhance homocoupling suppression. The addition of 0.5 equivalents of copper(I) iodide to toluene-based systems provides significant improvement in selectivity through its ability to coordinate and stabilize organotin reagents, preventing their participation in homocoupling reactions [12]. Similarly, the inclusion of cesium fluoride (0.3 equivalents) in ethereal solvents promotes clean transmetalation while suppressing competitive pathways leading to homocoupling products.
| Solvent System | Homocoupling Suppression | Cross-Coupling Efficiency | Optimal Temperature Range | Selectivity Ratio |
|---|---|---|---|---|
| Toluene | Excellent | Very High | 80-110°C | >20:1 |
| THF | Good | High | 60-100°C | 12:1 |
| DMF | Moderate | High | 80-120°C | 8:1 |
| Toluene/THF (3:1) | Excellent | Very High | 75-105°C | >18:1 |
| Dioxane | Good | High | 80-101°C | 14:1 |